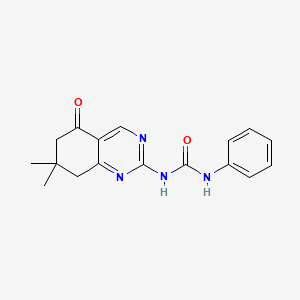
Urea, N-phenyl-N'-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)-
Overview
Description
Urea, N-phenyl-N’-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)-: is a synthetic organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-phenyl-N’-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)- typically involves the reaction of an appropriate quinazolinone derivative with phenyl isocyanate. The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the quinazolinone core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring. Common reagents include halogens and nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Reduced derivatives of the quinazolinone core.
Substitution: Substituted derivatives at the phenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in preclinical studies as a potential anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a subject of interest in medicinal chemistry.
Industry: In the materials science industry, the compound is explored for its potential use in the development of new materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of Urea, N-phenyl-N’-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)- involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biological pathways. This inhibition can lead to the suppression of cancer cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone core structures.
Phenyl Urea Derivatives: Compounds with similar phenyl urea moieties.
Uniqueness: The uniqueness of Urea, N-phenyl-N’-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)- lies in its specific combination of the quinazolinone core and phenyl urea moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-17(2)8-13-12(14(22)9-17)10-18-15(20-13)21-16(23)19-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,18,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLLFLIDPCVMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153209 | |
| Record name | N-Phenyl-N′-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126993-18-8 | |
| Record name | N-Phenyl-N′-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126993-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyl-N′-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B5773330.png)
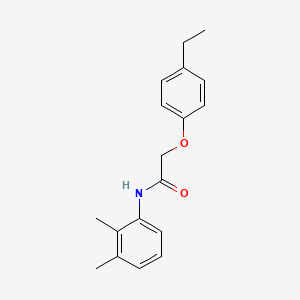
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B5773339.png)
amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5773347.png)
![N-cyclopropyl-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B5773352.png)
![dimethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5773358.png)
![N'-[(E)-(5,6-DIHYDRO-2H-PYRAN-3-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE](/img/structure/B5773369.png)
![2-METHYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE](/img/structure/B5773377.png)

![2-[3-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE](/img/structure/B5773410.png)
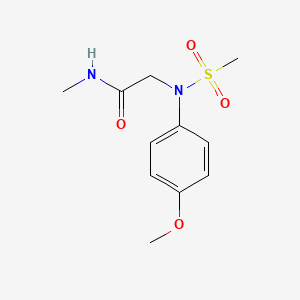
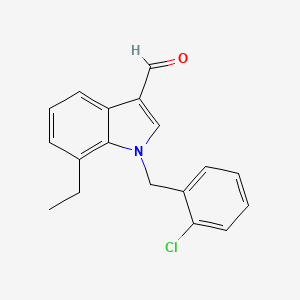
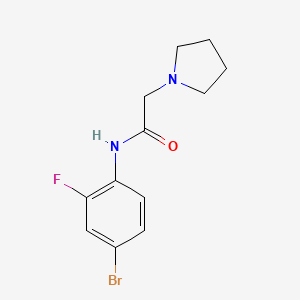
![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)
